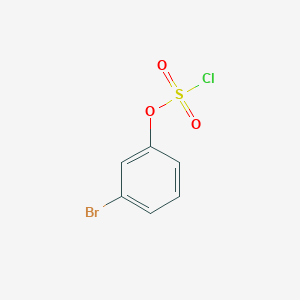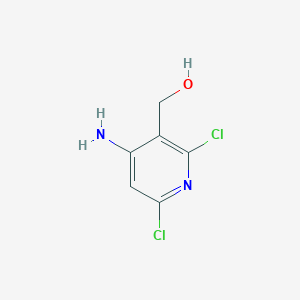
(4-Amino-2,6-dichloropyridin-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Amino-2,6-dichloropyridin-3-yl)methanol is an organic compound that belongs to the class of pyridines It is characterized by the presence of amino and dichloro substituents on the pyridine ring, along with a methanol group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Amino-2,6-dichloropyridin-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichloropyridine.
Oxidation: The 2,6-dichloropyridine is oxidized to form a pyridine N-oxide derivative.
Nitration: The pyridine N-oxide derivative undergoes nitration to introduce nitro groups.
Reduction: The nitro groups are then reduced to amino groups.
Nucleophilic Displacement: Finally, a nucleophilic displacement reaction is carried out to introduce the methanol group.
Industrial Production Methods: Industrial production methods for this compound involve optimizing the above synthetic route to achieve high yields and purity. This often includes the use of advanced catalysts and reaction conditions to ensure efficient conversion and minimal by-products .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the amino group, converting it to other functional groups such as amines.
Substitution: The dichloro groups on the pyridine ring can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid is commonly used for oxidation reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Amines and other reduced derivatives.
Substitution Products: Various substituted pyridine derivatives.
科学研究应用
(4-Amino-2,6-dichloropyridin-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
作用机制
The mechanism of action of (4-Amino-2,6-dichloropyridin-3-yl)methanol involves its interaction with specific molecular targets. The amino and dichloro groups on the pyridine ring allow it to bind to enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
相似化合物的比较
- 4-Amino-2,6-dichloropyridine
- 2,6-Dichloropyridin-3-ylmethanol
- 4-Amino-2,6-dimethoxypyrimidine
Comparison:
- 4-Amino-2,6-dichloropyridine: Lacks the methanol group, which may affect its solubility and reactivity.
- 2,6-Dichloropyridin-3-ylmethanol: Lacks the amino group, which may reduce its biological activity.
- 4-Amino-2,6-dimethoxypyrimidine: Contains methoxy groups instead of chloro groups, which can alter its chemical properties and reactivity .
属性
分子式 |
C6H6Cl2N2O |
|---|---|
分子量 |
193.03 g/mol |
IUPAC 名称 |
(4-amino-2,6-dichloropyridin-3-yl)methanol |
InChI |
InChI=1S/C6H6Cl2N2O/c7-5-1-4(9)3(2-11)6(8)10-5/h1,11H,2H2,(H2,9,10) |
InChI 键 |
BWHBNBAKLUYIPC-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=C(N=C1Cl)Cl)CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


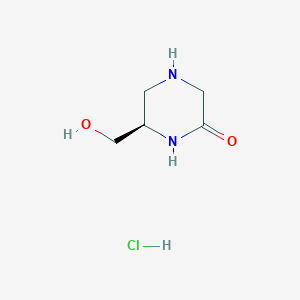
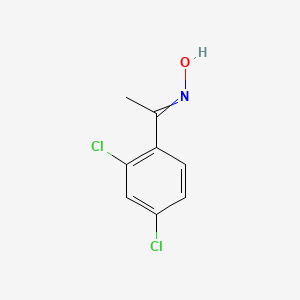
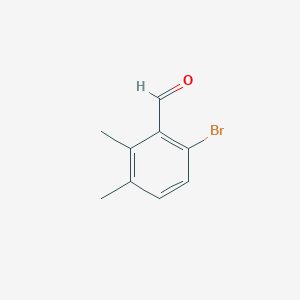
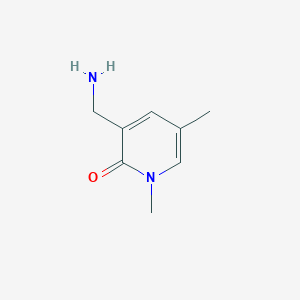
![Ethyl 3-chloro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B13656934.png)

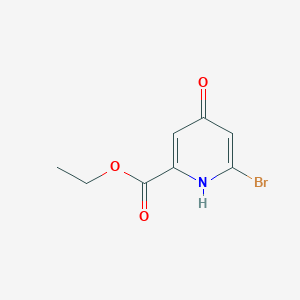
![N-[(2,6-dichlorophenyl)methyl]hydroxylamine](/img/structure/B13656957.png)
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B13656961.png)
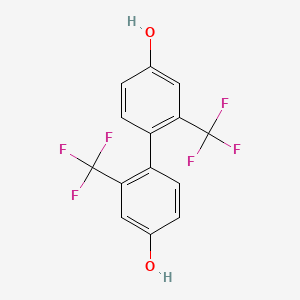
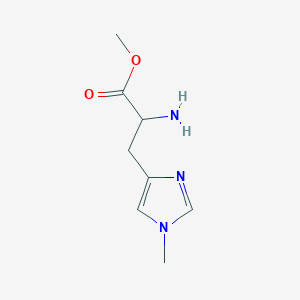
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13656977.png)

